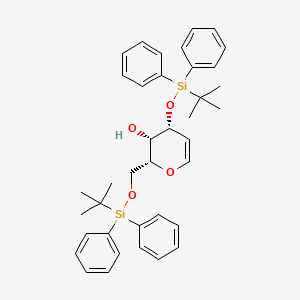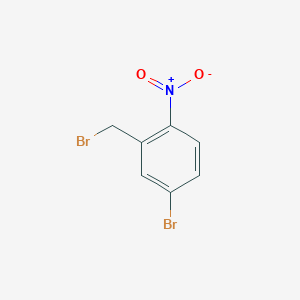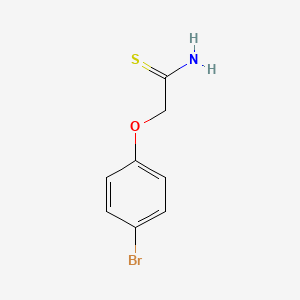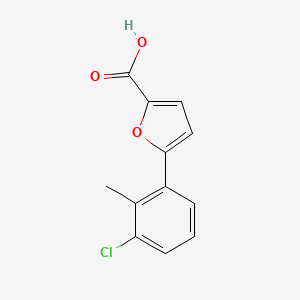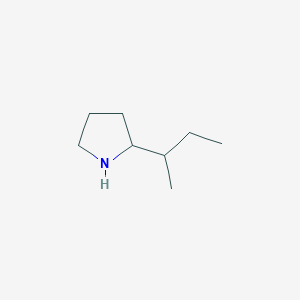
2-Sec-butylpyrrolidine
Vue d'ensemble
Description
2-Sec-butylpyrrolidine is a chemical compound with the molecular formula C8H17N . It is used in research and has a CAS number of 383127-24-0 .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, pyrrolidine compounds in general can be synthesized through ring construction from different cyclic or acyclic precursors, or through functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered pyrrolidine ring with a sec-butyl group attached . The molecular weight is 127.23 .Applications De Recherche Scientifique
Electrochemical Studies and Ionic Liquid Formation
- Electrodeposition from Ionic Liquids : 2-Sec-butylpyrrolidine derivatives, such as 1-butylpyrrolidine, have been used in the formation of ionic liquids for the electrodeposition of metals like zinc and aluminum. These ionic liquids serve as effective electrolytes, demonstrating unique electrochemical behaviors and enabling the production of nanostructures like zinc nanoplates (Pulletikurthi et al., 2017); (Pulletikurthi et al., 2015).
Synthesis and Medicinal Chemistry
- Microwave Assisted Synthesis : Microwave-assisted techniques have been used to synthesize derivatives of this compound, such as 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid, showing potential in antimicrobial applications (Sreekanth & Jha, 2020).
- Synthesis of Medicinal Compounds : Derivatives of this compound, such as 4-fluoropyrrolidine, are utilized in medicinal chemistry for the creation of inhibitors and other pharmacologically active compounds (Singh & Umemoto, 2011).
Novel Synthesis Routes and Applications
- One-Pot Synthesis : A one-pot synthesis method has been developed for producing 1-butylpyrrolidine and its derivatives, which is efficient and economical (Long et al., 2020).
- Thermal Decomposition in ALD Processes : The thermal decomposition of copper iminopyrrolidinate, a derivative of this compound, has been studied for applications in atomic layer deposition processes on silicon oxide surfaces (Yao et al., 2016).
Derivatization and Analytical Chemistry
- Derivatization of Hydroxyfuranones : The use of sec-butanol, related to this compound, for derivatization of hydroxyfuranones demonstrates its utility in analytical chemistry, particularly in gas chromatography/mass spectrometry applications (Nawrocki et al., 2001).
Battery and Energy Research
- Battery Material Analysis : The interaction of 1-butyl-1-methylpyrrolidinium, a derivative of this compound, with battery materials like LiCoO2 has been examined to address capacity fading issues in ionic liquid electrolytes (Snook et al., 2012).
Catalysis and Mechanistic Studies
- Mechanistic Understanding in Electrocatalysis : The role of this compound derivatives in electrocatalytic reactions, particularly CO2 reduction, highlights its importance in mechanistic studies using techniques like infrared spectroelectrochemistry (Machan et al., 2014); (Machan et al., 2014).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-butan-2-ylpyrrolidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-3-7(2)8-5-4-6-9-8/h7-9H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHJATHVAOQQQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1CCCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801302211 | |
| Record name | Pyrrolidine, 2-(1-methylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801302211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
383127-24-0 | |
| Record name | Pyrrolidine, 2-(1-methylpropyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=383127-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrrolidine, 2-(1-methylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801302211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


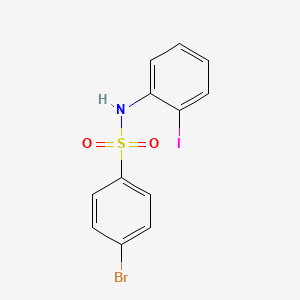
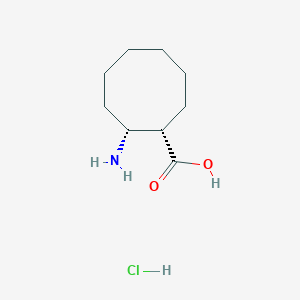
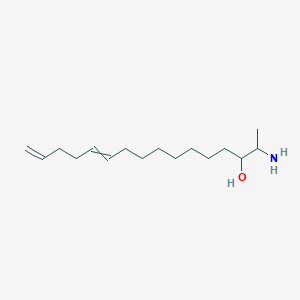
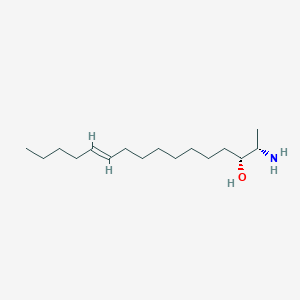
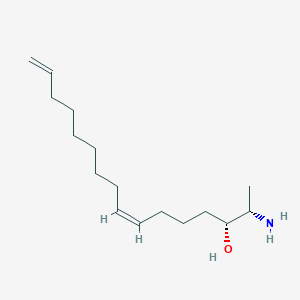
![5-({4-[2-(4-Cyclohexylphenoxy)ethoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B3036529.png)
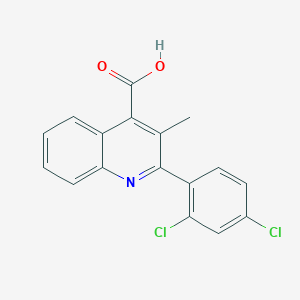
![3,5-Diiodo-4-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B3036531.png)
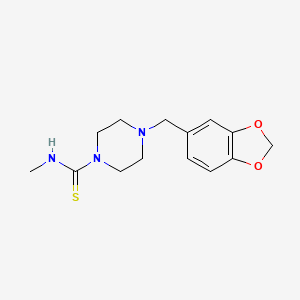
![2,3-Dichloropyrido[3,4-b]pyrazine](/img/structure/B3036536.png)
